molecular formula C9H17NO B14768823 1-Butylpyrrolidine-2-carbaldehyde

1-Butylpyrrolidine-2-carbaldehyde

Cat. No.: B14768823
M. Wt: 155.24 g/mol
InChI Key: QWAPNRBRSKCDFJ-UHFFFAOYSA-N
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Description

1-Butylpyrrolidine-2-carbaldehyde is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde functional group at the second position of the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with butyl halides, followed by oxidation to introduce the aldehyde group. Another method includes the use of ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts, which allows for the formation of 1-butylpyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form primary alcohols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

    Oxidation: Butylpyrrolidine-2-carboxylic acid.

    Reduction: Butylpyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

1-Butylpyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context of the reaction .

Comparison with Similar Compounds

Uniqueness: 1-Butylpyrrolidine-2-carbaldehyde is unique due to the presence of both the butyl group and the aldehyde functional group, which confer specific reactivity and versatility in chemical synthesis and research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-butylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(10)8-11/h8-9H,2-7H2,1H3

InChI Key

QWAPNRBRSKCDFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C=O

Origin of Product

United States

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